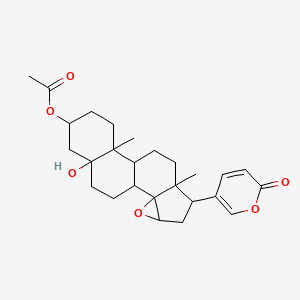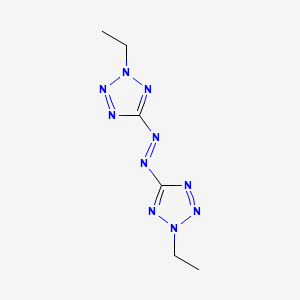
2H-Tetrazole,5'-azobis[2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole,5’-azobis[2-ethyl-] is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the tetrazole family, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole,5’-azobis[2-ethyl-] typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly process. Other methods include the use of triethyl orthoformate and sodium azide, as well as alcohols and aldehydes .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a more efficient manner . This method is advantageous due to its shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole,5’-azobis[2-ethyl-] undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced tetrazole derivatives.
Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, to form various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and iodine . Reaction conditions often involve aqueous environments or the use of organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions are typically substituted tetrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2H-Tetrazole,5’-azobis[2-ethyl-] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Tetrazole,5’-azobis[2-ethyl-] involves its ability to stabilize negative charges through electron delocalization. This property makes it an effective ligand in coordination chemistry and a useful bioisostere in medicinal chemistry . The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and coordination chemistry.
5-Substituted Tetrazoles: These compounds are widely used as bioisosteres for carboxylic acids and have applications in drug design.
Uniqueness
2H-Tetrazole,5’-azobis[2-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
74999-25-0 |
|---|---|
Formule moléculaire |
C6H10N10 |
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
(E)-bis(2-ethyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C6H10N10/c1-3-15-11-5(9-13-15)7-8-6-10-14-16(4-2)12-6/h3-4H2,1-2H3/b8-7+ |
Clé InChI |
MNHJSIZTXHAUIC-BQYQJAHWSA-N |
SMILES isomérique |
CCN1N=C(N=N1)/N=N/C2=NN(N=N2)CC |
SMILES canonique |
CCN1N=C(N=N1)N=NC2=NN(N=N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
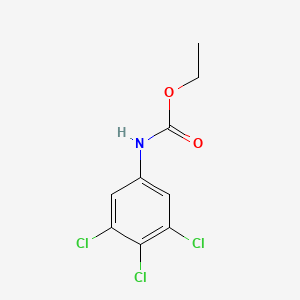

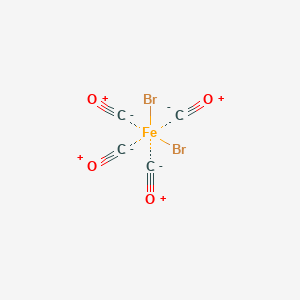
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
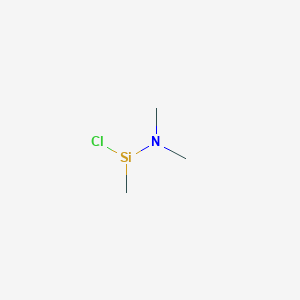
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
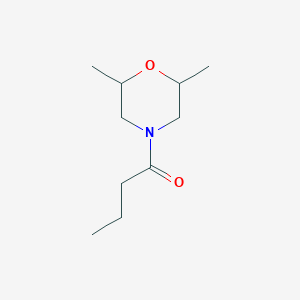

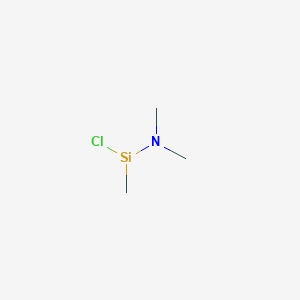
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

